L-Calcium pantothenate

Descripción general

Descripción

It is a water-soluble vitamin that plays a crucial role in the synthesis of coenzyme A (CoA) and acyl carrier protein, which are essential for fatty acid metabolism and energy production in the body . This compound is commonly used in dietary supplements and animal feed due to its stability and longer shelf life compared to other forms of pantothenic acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Calcium pantothenate can be synthesized through several methods. One common method involves the reaction of β-alanine with α-hydroxy-β,β′-dimethyl-γ-butyrolactone (pantolactone) in the presence of calcium hydroxide . The reaction typically occurs in an aqueous medium or an aliphatic alcoholic medium . Another method involves fusing calcium B-alanate with whydroxy-p,p-dimethyl-'-butyrolactone .

Industrial Production Methods

Industrial production of calcium pantothenate often involves microbial fermentation. For example, Bacillus megaterium can be genetically engineered to produce high levels of D-pantothenic acid, which is then converted to calcium pantothenate . This method is preferred due to its efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Resolution of Racemic Mixtures

The L-isomer is isolated via selective crystallization:

-

Racemic calcium pantothenate is dissolved in methanol/water (3:1) at 40°C.

-

L-form seed crystals are introduced, cooling to 15°C to precipitate L-calcium pantothenate.

-

Key metric : Specific rotation shifts from to during crystallization .

Hydration Behavior

This compound exhibits distinct interactions in aqueous solutions:

-

Structural impact : The L-form acts as a structure-making solute in deep eutectic solvents (DES), increasing solution density by 1.2–1.5% compared to D-form .

Thermal Stability

-

Decomposition : this compound degrades above 200°C, forming β-alanine and pantoyl lactone .

-

Purification : Complexation with calcium chloride enhances stability, reducing hygroscopicity by 30% .

Acid-Base Reactions

This compound reacts with strong acids (e.g., HSO) to yield free pantothenic acid:

Coordination Chemistry

In methanol, this compound forms complexes with transition metals:

Table 2: Thermal Stability Comparison

| Form | Decomposition Temp. (°C) | Hygroscopicity |

|---|---|---|

| This compound | 198–202 | High |

| D-Calcium pantothenate | 205–210 | Moderate |

| Racemic | 200–205 | High |

Aplicaciones Científicas De Investigación

Nutritional Applications

L-Calcium pantothenate plays a crucial role in human nutrition as a dietary supplement. It is essential for synthesizing coenzyme A, which is involved in fatty acid metabolism and energy production.

Health Benefits

- Cholesterol Management : Clinical trials have shown that supplementation with calcium pantothenate can lead to significant reductions in triglycerides and low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels .

- Wound Healing : Research indicates that calcium D-pantothenate accelerates wound healing by enhancing cell migration and proliferation. In vitro studies demonstrated that higher concentrations of calcium D-pantothenate resulted in a marked increase in the number of migrating cells and their speed .

Pharmaceutical Applications

This compound is utilized in various pharmaceutical formulations due to its therapeutic properties.

Case Studies

- Post-Surgical Recovery : It has been shown to improve intestinal motility following surgery, aiding recovery by reducing abdominal bloating and gas .

- Skin Treatments : Dexpanthenol, derived from pantothenic acid, is applied topically to promote healing in conditions such as mild eczema, insect bites, and radiation-induced skin reactions .

Cosmetic Applications

In the cosmetic industry, this compound is valued for its moisturizing and healing properties.

Usage in Formulations

- Skin Care Products : It is commonly included in creams and lotions aimed at improving skin hydration and elasticity. Its ability to enhance skin barrier function makes it a popular ingredient in products designed for sensitive skin.

- Hair Care Products : Calcium pantothenate is often added to shampoos and conditioners for its potential to strengthen hair and promote healthy growth .

Agricultural Applications

This compound is also explored for its benefits in plant growth and development.

Research Findings

- In plant cell culture studies, calcium pantothenate has been used as a growth supplement to enhance the proliferation of plant cells. Its inclusion in culture media supports the growth of various plant species .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Nutritional | Cholesterol Management | Reduces triglycerides and LDL; increases HDL |

| Pharmaceutical | Wound Healing | Accelerates migration and proliferation of cells |

| Cosmetic | Skin Care Products | Improves hydration and elasticity |

| Agricultural | Plant Growth Enhancement | Supports proliferation in cell cultures |

Mecanismo De Acción

Calcium pantothenate exerts its effects by being converted into pantothenic acid in the body, which is then used to synthesize coenzyme A (CoA). CoA is essential for the metabolism of carbohydrates, fats, and proteins . It acts as a carrier of acyl groups in various biochemical reactions, including the tricarboxylic acid cycle and fatty acid synthesis . The molecular targets and pathways involved include the CoA biosynthesis pathway and the fatty acid metabolism pathway .

Comparación Con Compuestos Similares

Calcium pantothenate is often compared with other forms of pantothenic acid, such as sodium pantothenate and free pantothenic acid. The key differences include:

Similar Compounds

Sodium pantothenate: Another salt form of pantothenic acid, less stable than calcium pantothenate.

Free pantothenic acid: The pure form of the vitamin, less stable and more prone to degradation.

Panthenol: An alcohol analog of pantothenic acid, used in cosmetics for its moisturizing properties.

Propiedades

Número CAS |

6381-62-0 |

|---|---|

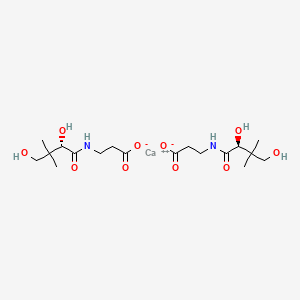

Fórmula molecular |

C18H32CaN2O10 |

Peso molecular |

476.5 g/mol |

Nombre IUPAC |

calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |

InChI |

InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m11./s1 |

Clave InChI |

FAPWYRCQGJNNSJ-CTWWJBIBSA-L |

SMILES isomérico |

CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.[Ca+2] |

SMILES canónico |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.